N-Butylmethacrylamide

Description

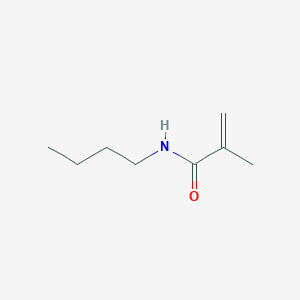

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-5-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGWOOIHSXNRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431800 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28384-61-4 | |

| Record name | N-N-Butyl methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N Butylmethacrylamide Monomer Synthesis Methodologies

Ritter Reaction Pathways for N-Butylmethacrylamide Synthesis

The Ritter reaction is a fundamental chemical process for synthesizing N-alkyl amides from a nitrile and an electrophilic alkylating agent. wikipedia.org The reaction proceeds through the formation of a stable carbocation, which then undergoes nucleophilic addition by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to yield the final amide product. wikipedia.orgorganic-chemistry.orgmissouri.edu This method is a versatile and direct route for the production of N-tert-butylmethacrylamide.

One of the principal methods for synthesizing N-tert-butylmethacrylamide involves the reaction of tert-butyl alcohol with acrylonitrile (B1666552) in the presence of a strong acid. rasayanjournal.co.inprepchem.com In this pathway, the strong acid catalyst protonates the hydroxyl group of the tert-butyl alcohol, which then leaves as a water molecule to generate a stable tert-butyl carbocation. This carbocation is subsequently attacked by the nitrogen atom of acrylonitrile, initiating the Ritter reaction sequence to form the desired monomer. organic-chemistry.orgprepchem.com

A typical laboratory synthesis involves adding concentrated sulfuric acid dropwise to a cooled solution of acrylonitrile, tert-butyl alcohol, and acetic acid. prepchem.com The reaction temperature is carefully controlled to prevent unwanted side reactions. After a set reaction period, the mixture is poured into ice water, causing the N-tert-butylmethacrylamide product to precipitate. prepchem.com

Table 1: Representative Synthesis of N-tert-butylmethacrylamide via tert-Butyl Alcohol

| Reactants | Catalyst | Solvent | Temperature | Yield | Source |

| Acrylonitrile, tert-Butyl Alcohol | Concentrated Sulfuric Acid (97%) | Acetic Acid | Below 40°C, then held at 40°C for 1 hour | 82.4% | prepchem.com |

An alternative and industrially significant pathway utilizes isobutylene (B52900) as the source for the tert-butyl carbocation. vinatiorganics.com This synthesis route also employs the Ritter reaction mechanism, where a strong acid, typically sulfuric acid, protonates the isobutylene (an alkene) to form the same stable tert-butyl carbocation intermediate as in the alcohol-based method. wikipedia.orgvinatiorganics.com This carbocation then reacts with acrylonitrile to produce N-tert-butylmethacrylamide. vinatiorganics.com This method is often associated with the production of 2-acrylamido-2-methylpropanesulfonic acid (ATBS), where N-tert-butylmethacrylamide is generated as a by-product. google.com

Catalytic Systems in this compound Monomer Synthesis

The choice of catalyst and solvent is critical in the synthesis of N-tert-butylmethacrylamide, directly influencing reaction rates, yield, and the purity of the final product.

Concentrated sulfuric acid is the most commonly employed catalyst for this Ritter reaction. prepchem.comvinatiorganics.com Its primary function is to act as a proton source to facilitate the generation of the essential tert-butyl carbocation from either tert-butyl alcohol or isobutylene. wikipedia.orgprepchem.com The strength of the acid is crucial for the reaction to proceed efficiently.

The solvent system can significantly affect the synthesis of the monomer. In the reaction involving tert-butyl alcohol, acetic acid is often used as a solvent. prepchem.com It provides a suitable medium for the reactants and catalyst, helping to control the reaction temperature and maintain a homogeneous mixture. The choice of an appropriate solvent is vital for optimizing the reaction conditions and facilitating the subsequent isolation of the product.

Purification Techniques for this compound Monomer

After the initial synthesis, the crude N-tert-butylmethacrylamide must undergo purification to remove unreacted starting materials, catalyst remnants, and by-products.

The primary isolation step typically involves precipitating the crude product by pouring the reaction mixture into a large volume of ice water. prepchem.com The solid monomer is then collected by filtration and washed thoroughly with water to remove residual acids and other water-soluble impurities. rasayanjournal.co.inprepchem.com

For achieving high purity, recrystallization is a common and effective final step. rasayanjournal.co.inchemicalbook.com The washed and dried crude product is dissolved in a suitable hot solvent, and the solution is then cooled to allow the purified N-tert-butylmethacrylamide to crystallize.

Table 2: Common Purification Techniques for N-tert-butylmethacrylamide

| Technique | Solvent/Method | Purpose | Source(s) |

| Precipitation | Poured into ice water | Initial isolation of crude product from the reaction mixture. | prepchem.com |

| Washing | Water | Removal of residual acid and water-soluble impurities. | rasayanjournal.co.inprepchem.com |

| Recrystallization | Methanol (B129727) | High-purity crystal formation. | rasayanjournal.co.in |

| Recrystallization | Warm dry benzene | High-purity crystal formation. | rasayanjournal.co.in |

| Recrystallization | Ethyl acetate/hexane | Further purification of the product. | chemicalbook.com |

Polymerization Mechanisms and Kinetics of N Butylmethacrylamide Systems

Free Radical Polymerization of N-Butylmethacrylamide

Free-radical polymerization is a widely employed method for synthesizing a variety of vinyl polymers, including those derived from N-substituted methacrylamides like this compound. This chain reaction process typically involves three key stages: initiation, propagation, and termination. The kinetics of each stage can be influenced by various factors, including the choice of initiator, solvent, and the inherent reactivity of the monomer.

The initiation of the free-radical polymerization of this compound involves the generation of active radical species that can react with the monomer to start the polymer chain growth. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly used as thermal initiators in these systems. mdpi.comwikipedia.orgresearchgate.net

The initiation process with AIBN proceeds through its thermal decomposition. When heated, AIBN undergoes homolytic cleavage, breaking the carbon-nitrogen bond to produce two 2-cyanoprop-2-yl radicals and eliminating a molecule of nitrogen gas. wikipedia.orgyoutube.com This decomposition is a first-order reaction, and its rate is primarily dependent on temperature. The generated 2-cyanoprop-2-yl radicals are then responsible for initiating the polymerization by adding to the double bond of an this compound monomer molecule.

Decomposition: The initiator (I) decomposes to form primary radicals (R•). For AIBN, this is the formation of 2-cyanoprop-2-yl radicals.

Initiation: The primary radical (R•) adds to a monomer molecule (M) to form an initiated monomer radical (RM•), which is the first repeating unit of the polymer chain.

The efficiency of the initiator, denoted by the factor f, is a crucial parameter. It represents the fraction of radicals generated from the initiator that successfully initiate a polymer chain. Not all radicals are effective in initiating polymerization due to side reactions or recombination. The rate of initiation (Rᵢ) is directly proportional to the initiator concentration [I] and the initiator decomposition rate constant (kₔ). uvebtech.com

The choice of initiator system can significantly impact the polymerization kinetics. While AIBN is a common choice for its predictable decomposition kinetics, other systems, including redox initiators, can also be employed, particularly for polymerization in aqueous or emulsion systems. The selection of the initiator is often guided by the desired polymerization temperature and the solvent system used. mdpi.com

| Property | Description | Relevance to this compound Polymerization |

|---|---|---|

| Decomposition Mechanism | Homolytic cleavage upon heating to form two radicals and nitrogen gas. wikipedia.orgyoutube.com | Provides a reliable source of free radicals for initiating polymerization. |

| Typical Temperature Range | 50-70 °C for controlled decomposition. mdpi.com | Allows for polymerization at moderate temperatures, minimizing side reactions. |

| Solubility | Soluble in many organic solvents. | Suitable for solution polymerization of this compound in various organic media. |

| Initiator Efficiency (f) | Typically between 0.3 and 0.8. | Affects the overall rate of polymerization and needs to be considered in kinetic modeling. |

The propagation rate (Rₚ) is described by the following equation:

Rₚ = kₚ[M][M•]

where:

kₚ is the propagation rate coefficient.

[M] is the monomer concentration.

[M•] is the total concentration of growing polymer radicals.

For N-alkyl methacrylamides, the steric hindrance from the N-alkyl group can influence the propagation rate. However, the flexibility of the butyl group in this compound may mitigate some of these steric effects compared to bulkier substituents. The electronic effects of the amide group also play a role in the reactivity of the double bond.

| Factor | Influence on Propagation Kinetics | Expected Effect on this compound |

|---|---|---|

| Monomer Concentration | In aqueous solutions of similar monomers, kₚ tends to decrease with increasing monomer concentration. researchgate.net | A similar trend might be observed, particularly in polar or hydrogen-bonding solvents. |

| Temperature | Propagation is an activated process, so kₚ increases with temperature, following the Arrhenius equation. | Higher temperatures will lead to a faster propagation rate. |

| Solvent | The solvent can influence kₚ through viscosity effects and specific interactions like hydrogen bonding. | Polar and hydrogen-bonding solvents may affect the reactivity of the monomer and the growing radical. |

| N-Alkyl Substituent | The size and nature of the alkyl group can introduce steric effects that may alter kₚ. | The n-butyl group's size and conformation will contribute to the specific kₚ value for NBMA. |

Termination is the final stage of free-radical polymerization, where the growth of polymer chains is halted by the reaction of two growing radicals. This process leads to the formation of stable, non-reactive polymer molecules. The two primary mechanisms for termination are combination (or coupling) and disproportionation.

Combination: Two growing polymer radicals combine to form a single, longer polymer chain. The molecular weight of the resulting polymer is the sum of the molecular weights of the two reacting chains.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains. One of these chains has a saturated end group, while the other has an unsaturated end group (a terminal double bond).

The relative contribution of these two mechanisms is dependent on the specific monomer and the reaction conditions, particularly the temperature. For methacrylates, disproportionation is often a significant, and sometimes dominant, termination pathway, especially at higher temperatures. In contrast, for acrylates, combination is generally the more probable termination mechanism for secondary radicals. nih.gov

For this compound, being a methacrylate (B99206) derivative, it is expected that both combination and disproportionation will occur. The presence of the N-butyl group might influence the accessibility of the α-hydrogen atoms on the radical chain end, which could affect the propensity for disproportionation. Detailed studies on the termination mechanism for poly(this compound) radicals would be necessary to quantify the ratio of combination to disproportionation.

Chain transfer is a process that can occur during polymerization where the active radical center is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA). This results in the termination of the growing chain and the creation of a new radical that can initiate the growth of a new polymer chain. Chain transfer reactions are a key tool for controlling the molecular weight of the resulting polymer. mdpi.com

The general chain transfer process can be represented as:

P• + TX → PX + T•

where P• is the growing polymer radical, and TX is the chain transfer agent.

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cₓ), which is the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ).

Commonly used chain transfer agents include thiols, carbon tetrachloride, and certain solvents. The choice of CTA and its concentration can be used to precisely control the molecular weight of the poly(this compound). Higher concentrations of a CTA will lead to lower molecular weight polymers.

Chain transfer to the polymer itself can also occur, leading to the formation of branched polymer architectures. This can happen through intermolecular or intramolecular (backbiting) processes, where a growing radical abstracts a hydrogen atom from a polymer backbone. For N-substituted acrylamides, the lability of the α-hydrogen on the polymer backbone can make chain transfer to the polymer a significant event. mdpi.com

This compound, with its amide group, has the capacity for hydrogen bonding. The amide proton can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can occur between monomer molecules, between monomer and solvent molecules, or between segments of the polymer chain. aston.ac.uk

Hydrogen bonding can have a profound effect on polymerization kinetics. nih.gov It can influence the local concentration of the monomer around the growing radical, affect the reactivity of the monomer's double bond, and alter the conformation of the growing polymer chain.

Self-initiated polymerization, also known as thermal polymerization, is a process where polymerization is initiated without the addition of a conventional initiator. This phenomenon is well-documented for certain monomers like styrene (B11656) and some acrylates at elevated temperatures. nih.gov

The mechanism of self-initiation for acrylates is believed to involve the formation of diradicals through a Diels-Alder-type reaction between two monomer molecules, which then react with a third monomer to generate monoradicals that can propagate. For n-butyl acrylate (B77674), self-initiation has been observed at temperatures of 80°C and above. nih.gov

While there is a lack of specific studies on the self-initiated polymerization of this compound, it is plausible that a similar mechanism could occur at sufficiently high temperatures. The presence of the N-butyl group and the amide functionality might influence the energetics of the reactions involved in the self-initiation pathway. Further research would be needed to confirm the occurrence and determine the kinetics of self-initiated polymerization for this compound.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled radical polymerization methods offer the ability to produce well-defined polymers. googleapis.com These techniques, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP), are applicable to a wide range of vinyl monomers. googleapis.comsigmaaldrich.com this compound has been identified as a potential candidate for these processes, although specific kinetic studies and detailed experimental findings are not extensively documented. googleapis.comgoogle.com

To circumvent issues of metal contamination in applications like biomaterials or electronics, metal-free ATRP techniques have been developed. These systems often employ organic photoredox catalysts that mediate the polymerization under visible light. This approach has been successfully used for related monomers such as N-isopropylacrylamide. newiridium.com However, dedicated studies or specific protocols for the metal-free O-ATRP of this compound are not found in the existing search results.

RAFT polymerization is a highly versatile CRP technique that can be applied to a broad range of monomers under various reaction conditions. Control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). This compound is mentioned as a monomer suitable for polymerization via RAFT. googleapis.comwhiterose.ac.uk One study investigated the kinetics of the radical polymerization of this compound in methanol (B129727) and dimethylsulfoxide, noting that the reaction order with respect to the initiator is 0.5 in all cases. researchgate.net However, comprehensive studies focusing on RAFT polymerization that provide details on suitable CTAs, initiator efficiencies, and resulting polymer characteristics for this compound are not extensively covered in the available literature.

NMP is a CRP method that typically uses a stable nitroxide radical to reversibly trap the growing polymer chain radical, thereby controlling the polymerization. This technique is often performed at elevated temperatures and avoids the use of metal catalysts. While NMP has been applied to numerous monomers, specific research detailing the homopolymerization of this compound via NMP is limited. One study on gelation noted the copolymerization of this compound with methylenebisacrylamide, but this was in the context of conventional free-radical polymerization rather than a controlled NMP process. cmu.eduresearchgate.net

Degenerative chain transfer polymerization involves a transfer agent where the transfer process regenerates a similar propagating radical, maintaining a constant number of active chains. There is no specific information available in the search results regarding the application of DTP to the polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP)

Precipitation Polymerization for Monodisperse Particles

Precipitation polymerization is a method used to synthesize monodisperse polymer particles, where the polymerization is initiated in a homogeneous solution, and the resulting polymer precipitates as it becomes insoluble in the reaction medium. This technique is effective for creating uniform microspheres without the need for stabilizers. There are no specific studies found in the search results describing the use of precipitation polymerization to produce monodisperse particles from this compound.

Copolymerization Behavior and Reactivity

Reactivity Ratios of N-Butylmethacrylamide in Copolymerization Systems

Determining monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. Various mathematical methods, both linear and non-linear, have been developed to calculate these values from experimental data. These methods typically rely on analyzing the composition of the monomer feed versus the composition of the resulting copolymer at low conversion.

The Fineman-Ross method is a widely used linear technique for determining monomer reactivity ratios. rsc.orgnih.gov It rearranges the differential copolymer composition equation into a linear form (y = mx + c). By plotting experimental data derived from the monomer feed and copolymer compositions, the reactivity ratios can be determined from the slope and intercept of the resulting straight line. rsc.orgnih.gov

For instance, in the copolymerization of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) with n-butyl methacrylate (B99206) (n-BMA), the Fineman-Ross method was employed to determine the reactivity ratios, providing insight into the relative reactivity of each monomer. bozok.edu.tr Similarly, this method has been applied to systems like N-cyclohexylacrylamide (NCA) with 2,4-Dichlorophenyl methacrylate (DCPMA) and N-cyclohexylacrylamide (NCHA) with n-butyl acrylate (B77674) (BA), demonstrating its broad applicability in characterizing the copolymerization of N-substituted (meth)acrylamides. researchgate.netresearchgate.netresearchgate.net

To address certain statistical biases inherent in the Fineman-Ross method, particularly the uneven weighting of data points, the Kelen-Tudos method was developed. rsc.orgresearchgate.net This graphical linearization method introduces an arbitrary constant (α) to help distribute the data more evenly, leading to more reliable results. rsc.org A plot of one variable (η) against another (ξ) yields a straight line from which both reactivity ratios can be determined with greater accuracy. rsc.orgresearchgate.net

The Kelen-Tudos method has been successfully applied alongside the Fineman-Ross method in numerous studies of related compounds. For example, it was used to calculate the reactivity ratios for the copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate and for N-cyclohexylacrylamide with 2,4-Dichlorophenyl methacrylate, providing a valuable comparison and confirmation of the results obtained from the Fineman-Ross plots. bozok.edu.trresearchgate.net Its application is also documented in the study of N-cyclohexylacrylamide and n-butyl acrylate copolymers. researchgate.netresearchgate.net

Beyond the Fineman-Ross and Kelen-Tudos methods, other computational techniques exist to refine the calculation of reactivity ratios. The Yezrielev-Brokhina-Roskin (YBR) method is another linear approach used for this purpose. researchgate.net

Non-linear methods, such as the Tidwell-Mortimer method, are considered more statistically sound as they directly fit the copolymer composition equation to the experimental data without linearization, thus avoiding the biases introduced by algebraic rearrangement. nih.govtue.nl This curve-fitting procedure often requires computational software and provides a single pair of reactivity ratios along with their confidence intervals. kpi.ua The Tidwell-Mortimer method was utilized to analyze the copolymerization of N-cyclohexylacrylamide and n-butyl acrylate, offering a robust, non-linear alternative to the graphical methods. researchgate.netresearchgate.net

Specific Comonomer Systems

The reactivity of this compound and the resulting copolymer properties are highly dependent on the comonomer with which it is paired. This section details its copolymerization behavior with other acrylamides, acrylates, and methacrylates, presenting reactivity ratios where available.

In a study on the copolymerization of N-cyclohexylacrylamide (NCHA) (M1) with n-butyl acrylate (M2), the reactivity ratios were determined using various methods. The results consistently showed that the reactivity of NCHA was lower than that of n-butyl acrylate. researchgate.netresearchgate.net This suggests that the growing polymer chain ending in an n-butyl acrylate radical prefers adding another n-butyl acrylate monomer over an NCHA monomer.

Table 1: Reactivity Ratios for N-Cyclohexylacrylamide (M1) and n-Butyl Acrylate (M2) Data sourced from a study on N-Cyclohexylacrylamide, presented for illustrative purposes of methodology.

| Method | r₁ (NCHA) | r₂ (BA) |

| Fineman-Ross | 0.37 | 1.77 |

| Kelen-Tudos | 0.38 | 1.77 |

| Tidwell-Mortimer | 0.37 | 1.76 |

The copolymerization of N-substituted (meth)acrylamides with acrylates and methacrylates is a common strategy for creating functional polymers. For example, the copolymerization of N-cyclohexylacrylamide (NCA) (M1) with 2,4-Dichlorophenyl methacrylate (DCPMA) (M2) was investigated. The reactivity ratios were determined using both the Fineman-Ross and Kelen-Tudos methods. researchgate.net

The results indicated that DCPMA is more reactive than NCA in this system. The product of the reactivity ratios (r₁ * r₂) was calculated to be approximately 0.4, which suggests a tendency toward random copolymerization with a higher incorporation of the more reactive DCPMA monomer. researchgate.net This behavior is typical in systems where one monomer radical has a clear preference for adding the other monomer type over its own.

Table 2: Reactivity Ratios for N-Cyclohexylacrylamide (M1) and 2,4-Dichlorophenyl Methacrylate (M2) Data sourced from a study on N-Cyclohexylacrylamide, presented for illustrative purposes of methodology.

| Method | r₁ (NCA) | r₂ (DCPMA) | r₁ * r₂ |

| Fineman-Ross | 0.38 | 1.07 | 0.41 |

| Kelen-Tudos | 0.38 | 1.08 | 0.41 |

This compound with Vinyl Monomers (e.g., N-Vinylpyrrolidone, Quinolinylacrylate, 7-acryloyloxy-4-methyl coumarin)

No data available on the reactivity ratios or copolymerization behavior of this compound with these specific vinyl monomers was found in the reviewed literature.

Influence of Solvent Media on Copolymerization Kinetics and Composition4.3.1. Aqueous and Mixed Solvent Systems (e.g., Ethanol (B145695)/Water, DMF)

Specific kinetic data detailing the influence of ethanol/water or DMF solvent systems on the copolymerization of this compound could not be located.

Sequence Length Distribution in Copolymers

Information regarding the mean sequence length distribution for copolymers of this compound with the specified comonomers is not available in the surveyed literature.

Characterization Techniques for Poly N Butylmethacrylamide and Its Copolymers

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and functional groups present in PBMA and its copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed microstructure of polymers. iupac.org Both ¹H-NMR and ¹³C-NMR are employed to analyze PBMA and its copolymers, providing information on their composition and stereochemistry. iupac.orgnih.govsemanticscholar.org

In ¹H-NMR analysis of PBMA, specific proton signals can be assigned to different parts of the polymer structure. For instance, the signals corresponding to the vinyl protons of the N-Butylmethacrylamide monomer appear at approximately 5.55 and 6.07 ppm. nih.gov The evolution of these signals during polymerization allows for kinetic studies by monitoring monomer consumption. nih.gov For copolymers, such as those with methyl methacrylate (B99206) (MMA), the ester methyl proton resonance of MMA can be identified at around 3.88 ppm, while the ester methyl signal for BMA appears at about 3.52 ppm. researchgate.net

¹³C-NMR spectroscopy offers detailed information about the polymer's backbone and side-chain carbon environments. The carbonyl carbon signal, appearing in the range of 175.5 to 178.5 ppm, is sensitive to configurational effects at the heptad level. bibliotekanauki.pl The signal for the main-chain methylene (B1212753) carbons (β-CH₂), found between 49.0 and 55.0 ppm, can be resolved to the hexad configurational level. bibliotekanauki.pl This sensitivity allows for the determination of the polymer's tacticity (the stereochemical arrangement of the monomer units). For example, studies have shown that radically polymerized PBMA is predominantly syndiotactic, while anionic polymerization leads to a more isotactic structure. semanticscholar.org

Two-dimensional (2D) NMR techniques, such as DQF-COSY, HSQC, and HMBC, provide even more detailed structural assignments by revealing correlations between different nuclei. iupac.orgresearchgate.net These advanced methods are particularly useful for assigning complex and overlapping signals in both homopolymers and copolymers. iupac.org For instance, in acrylonitrile-butyl methacrylate copolymers, 2D HSQC and TOCSY have been used to obtain explicit information on compositional and configurational sequences up to the pentad and tetrad levels. researchgate.net

Below is an interactive table summarizing the typical ¹H-NMR chemical shifts for Poly(this compound) and its copolymers.

| Functional Group | Chemical Shift (ppm) | Multiplicity | Notes |

| Vinyl Protons (monomer) | 5.55, 6.07 | Multiplet | Disappear upon polymerization |

| Ester Methyl (MMA in copolymer) | ~3.88 | Singlet | Used for copolymer composition analysis |

| Ester Methyl (BMA in copolymer) | ~3.52 | Singlet | Used for copolymer composition analysis |

| Polymer Backbone & Side Chain | 0.5 - 2.0 | Broad Multiplet | Represents various protons in the polymer structure |

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. ufl.edu In the context of PBMA and its copolymers, Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-FTIR are employed for qualitative and quantitative analysis of the polymer's composition. hacettepe.edu.trnipne.ro

The IR spectrum of PBMA exhibits characteristic absorption bands corresponding to its molecular structure. Key peaks include:

C=O Stretching: A strong peak around 1732 cm⁻¹ is characteristic of the carbonyl group in the ester functionality. researchgate.netchegg.com

C-H Stretching: Bands in the region of 2875-2987 cm⁻¹ are attributed to the stretching vibrations of C-H bonds in the CH₂ and CH₃ groups. researchgate.net

C-O-C Stretching: Peaks observed between 1273-1000 cm⁻¹ correspond to the stretching of the C-O-C linkage within the ester group. researchgate.net

CH₃ Bending: A peak around 1371 cm⁻¹ is associated with the bending vibration of the CH₃ group in the butyl moiety. researchgate.net

For copolymers, the IR spectrum will show a combination of the characteristic peaks of each monomer unit. For example, in a copolymer of this compound and N-isopropylacrylamide, characteristic peaks for both monomers, such as the N-H stretching at 3301 cm⁻¹ and the amide bands, would be present. nih.gov The relative intensities of these peaks can be used to estimate the copolymer composition.

ATR-FTIR is particularly useful for analyzing the surface of polymer films and materials without extensive sample preparation. nipne.ro This technique has been used to study the adsorption of PBMA onto surfaces like alumina, where changes in the carbonyl peak region can provide information about the bonding between the polymer and the substrate. hacettepe.edu.tr

The following interactive table details the significant IR absorption bands for Poly(this compound).

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~1732 | C=O (Ester) | Stretching | Strong |

| 2875-2987 | C-H (CH₂, CH₃) | Stretching | Medium |

| 1273-1000 | C-O-C (Ester) | Stretching | Strong |

| ~1371 | C-H (CH₃) | Bending | Medium |

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions in molecules. While PBMA itself does not have strong chromophores that absorb in the UV-Vis range, this technique becomes valuable for characterizing copolymers where one of the comonomers contains a UV-active group.

For instance, in copolymers of this compound with a chromophoric monomer like Disperse Red 1 acrylate (B77674), UV-Vis spectroscopy can be used to confirm the incorporation of the chromophore into the polymer chain and to study phenomena such as photochemical trans-cis isomerization. researchgate.net Similarly, in copolymers containing coumarin (B35378) moieties, UV-Vis spectroscopy can be used to monitor the photochemical reactions of the coumarin groups upon irradiation with UV light. researchgate.net The absorbance measurements can provide quantitative information about the concentration of the chromophoric species in the copolymer.

Chromatographic Analysis

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample based on their physical and chemical properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. infinitalab.comresolvemass.ca This technique separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca Larger molecules elute from the chromatography column faster than smaller molecules. infinitalab.com

For PBMA and its copolymers, GPC is used to determine several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules divided by the number of molecules. resolvemass.ca

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules. resolvemass.ca

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques like living anionic polymerization or atom transfer radical polymerization (ATRP). niscpr.res.inpolymersource.ca

The molecular weight of PBMA can be controlled by the polymerization conditions. For example, living anionic polymerization can produce PBMA with a PDI as low as 1.17. polymersource.ca Similarly, ATRP of styrene (B11656) and n-butyl acrylate has been shown to yield copolymers with low polydispersity (1.1-1.3). niscpr.res.in GPC analysis is crucial for confirming the controlled nature of these polymerizations by showing an increase in molecular weight with monomer conversion. niscpr.res.inresearchgate.net

The following is an interactive data table presenting typical GPC data for Poly(this compound).

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Polymerization Method |

| P10578-nBuMA | 18,794 | 21,959 | 1.17 | Living Anionic |

| P16016A-nBuA | 6,947 | 7,544 | 1.09 | RAFT |

Thermal Analysis of Polymers

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. azom.com For polymers like PBMA, these methods provide information about their thermal stability, glass transition temperature, and degradation behavior. metu.edu.tr

The main thermal analysis techniques used for polymers are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). azom.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.com It is used to determine the glass transition temperature (Tg) of amorphous polymers like PBMA. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The reported Tg for PBMA is typically around 20-30°C. polymersource.capolysciences.comlcms.cz For copolymers, the Tg will depend on the composition and the sequence distribution of the comonomers. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. azom.com It is used to assess the thermal stability of the polymer and to study its degradation mechanism. Studies have shown that the thermal degradation of PBMA primarily proceeds via depolymerization, yielding the monomer as the main volatile product. metu.edu.trmetu.edu.trresearchgate.net TGA can reveal the onset temperature of decomposition and the temperature at which significant weight loss occurs. For instance, the thermal decomposition of poly(n-butyl methacrylate) membranes shows a major weight loss stage between 225 and 450 °C, which is related to thermal degradation by depolymerization. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the phase transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by a change in the material's heat capacity, which is detectable by DSC as a step-like change in the heat flow signal.

For Poly(n-butyl methacrylate), a polymer structurally similar to Poly(this compound), the glass transition temperature is reported to be in a range close to physiological temperatures, which makes it a material of interest for biomedical applications. The exact value of Tg can be influenced by factors such as molecular weight, measurement conditions, and the polymer's thermal history.

| Polymer | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(n-butyl methacrylate) (PnBMA) | ~20-30°C | researchgate.net |

| Poly(n-butyl methacrylate) (PnBMA) grafted brush | ~13-25°C | kpi.ua |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data provide crucial information about the onset of decomposition, the degradation profile, and the composition of the material.

Studies on Poly(n-butyl methacrylate) (PnBMA) have shown that its thermal degradation primarily occurs through depolymerization. The major decomposition stage is observed at elevated temperatures, indicating good thermal stability for many applications. The process involves the breaking of the polymer chains into smaller, volatile fragments, leading to a significant loss of mass. The onset temperature of degradation is a key indicator of the polymer's thermal stability. youtube.comyoutube.com

| Polymer | Decomposition Temperature Range | Primary Degradation Mechanism | Reference |

|---|---|---|---|

| Poly(n-butyl methacrylate) (PnBMA) | 225 - 450°C | Depolymerization | researchgate.net |

Morphological and Surface Characterization

Microscopy (e.g., Electron Microscopy) for Particle Morphology

Microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology of polymer particles and surfaces at the micro- and nanoscale. mdpi.com Atomic Force Microscopy (AFM) is also a powerful tool for characterizing surface topography and has been used to study thin films of Poly(n-butyl methacrylate) (PnBMA).

Research on PnBMA has demonstrated that its surface morphology can be temperature-dependent. AFM studies on PnBMA brush coatings have revealed significant morphological transformations around the glass transition temperature. researchgate.net These changes can manifest as variations in surface roughness, transitioning from a more structured to a smoother surface as the polymer goes from a glassy to a rubbery state. kpi.ua

Contact Angle Measurements for Hydrophilicity/Hydrophobicity

Contact angle measurements are a straightforward and effective method to assess the wettability of a polymer surface, providing a quantitative measure of its hydrophilicity or hydrophobicity. acs.org A high contact angle with water indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic nature. researchgate.net

For the poly(n-alkyl methacrylates) series, it has been observed that the advancing contact angle of water increases with the length of the alkyl side chain, indicating an increase in hydrophobicity. researchgate.net Poly(n-butyl methacrylate), being a member of this family, is characterized as a hydrophobic polymer. researchgate.net The specific contact angle can be influenced by temperature, especially around the polymer's glass transition temperature, due to changes in surface chain mobility and orientation. researchgate.net

| Polymer Family | General Trend | Surface Character | Reference |

|---|---|---|---|

| Poly(n-alkyl methacrylates) | Advancing contact angle increases with alkyl side chain length | Hydrophobic | researchgate.net |

Rheological Studies of Polymer Solutions and Melts

Rheological studies are crucial for understanding the flow behavior of polymer solutions and melts, which is essential for processing and application design. These studies measure properties like viscosity and viscoelasticity as a function of shear rate, temperature, and concentration.

For Poly(n-butyl methacrylate) (PnBMA) and its composites, rheological behavior has been investigated. In one study, it was found that the viscosity of PnBMA composites with calcium carbonate was lower than that of the pure PnBMA of the same molar mass when the filler content was below 10%. researchgate.net The flow activation energy, which indicates the temperature sensitivity of the viscosity, has also been determined for PnBMA and its composites. researchgate.net

Turbidimetry for Lower Critical Solution Temperature (LCST) Determination

Turbidimetry is a common technique used to determine the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers in solution. The LCST is the temperature above which the polymer becomes insoluble and the solution turns cloudy or turbid. This phase separation is detected by measuring the change in light transmittance through the solution as the temperature is varied. acs.org

While there is no clear evidence that Poly(this compound) exhibits LCST behavior in aqueous solutions, studies on the related polymer Poly(n-butyl methacrylate) (PnBMA) have shown that it can display LCST-type phase behavior when dissolved in certain ionic liquids. acs.org Furthermore, research on other poly(N-substituted methacrylamides), such as Poly(N-isopropylmethacrylamide), has demonstrated clear LCST behavior in water, with cloud points determinable by both turbidimetry and DSC. dtic.mil This suggests that, depending on the solvent system, Poly(this compound) could potentially exhibit thermoresponsive properties.

Elemental Microanalysis for Copolymer Composition

Elemental microanalysis is a fundamental technique for determining the composition of copolymers. This method relies on the precise measurement of the weight percentages of constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N), within a polymer sample. By comparing the experimentally determined elemental composition with the theoretical values calculated for various monomer ratios, the actual mole fractions of each monomer unit in the copolymer chain can be accurately established. This technique is particularly valuable when one of the comonomers contains a unique element, providing a distinct analytical signal for quantification.

In the study of copolymers containing N-substituted methacrylamides, elemental analysis serves as a direct and reliable method to ascertain the copolymer composition. For instance, in the free radical solution polymerization of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) with n-butyl methacrylate (n-BMA), elemental analysis was the chosen method to quantify the incorporation of each monomer into the resulting copolymer. The distinct presence of nitrogen in the BrPMAAm monomer unit allows for a straightforward calculation of its mole fraction in the copolymer.

The process involves carrying out the copolymerization at various initial feed ratios of the two monomers. The resulting copolymers are then subjected to elemental analysis to determine the percentage of nitrogen. This experimental nitrogen percentage is then used to calculate the mole fraction of the N-substituted methacrylamide (B166291) in the copolymer.

Detailed research findings from the copolymerization of BrPMAAm and n-BMA in 1,4-dioxane (B91453) at 70 ± 0.1°C with 2,2′-azobisisobutyronitrile (AIBN) as the initiator demonstrate the application of this technique. The composition of the copolymers was determined from the nitrogen content, and the results were crucial for calculating the monomer reactivity ratios using methods such as Fineman-Ross (FR), Kelen-Tüdös (KT), and extended Kelen-Tüdös (EKT). researchgate.net

The data presented in the following table illustrates the relationship between the monomer feed composition and the final copolymer composition as determined by elemental analysis.

Table 1: Copolymerization of N-(4-bromophenyl)-2-methacrylamide (M₁) with n-butyl methacrylate (M₂) - Feed vs. Copolymer Composition

| Mole Fraction of M₁ in Feed | Mole Fraction of M₂ in Feed | Nitrogen (%) in Copolymer (Experimental) | Mole Fraction of M₁ in Copolymer | Mole Fraction of M₂ in Copolymer |

|---|---|---|---|---|

| 0.10 | 0.90 | 1.15 | 0.17 | 0.83 |

| 0.20 | 0.80 | 1.95 | 0.30 | 0.70 |

| 0.30 | 0.70 | 2.58 | 0.41 | 0.59 |

| 0.40 | 0.60 | 3.10 | 0.50 | 0.50 |

| 0.50 | 0.50 | 3.55 | 0.58 | 0.42 |

| 0.60 | 0.40 | 3.95 | 0.66 | 0.34 |

| 0.70 | 0.30 | 4.30 | 0.73 | 0.27 |

| 0.80 | 0.20 | 4.65 | 0.80 | 0.20 |

The results from such analyses are fundamental for understanding the polymerization kinetics and the structural properties of the final copolymer, as the composition directly influences characteristics like glass transition temperature and thermal stability. researchgate.net

Thermoresponsive Behavior of Poly N Butylmethacrylamide Systems

Lower Critical Solution Temperature (LCST) Phenomena in Poly(N-Butylmethacrylamide)

A defining characteristic of many thermoresponsive polymers in aqueous solutions is the Lower Critical Solution Temperature (LCST). This is the critical temperature below which the polymer is soluble in the solvent and above which it undergoes a phase separation, becoming insoluble. This transition from a single-phase solution to a two-phase system results in the solution becoming cloudy, and the temperature at which this occurs is often referred to as the cloud point.

Tuning LCST via Copolymerization with Hydrophilic and Hydrophobic Monomers

The following interactive table summarizes the effect of copolymerization on the LCST of polymer systems.

| Base Polymer | Comonomer Type | Comonomer Example | Effect on LCST | Resulting LCST | Reference |

| Poly(N-isopropylmethacrylamide) | Hydrophobic | This compound | Decrease | ~19 °C | researchgate.net |

| Poly(N-isopropylacrylamide) | Hydrophobic | Butyl Acrylate (B77674) | Decrease | ~24 °C | nih.gov |

| Poly(N-isopropylacrylamide) | Hydrophilic | N,N-dimethylacrylamide | Increase | 58 °C (at 21.3% DMA) | researchgate.net |

| Poly(N-vinylcaprolactam) | Hydrophilic | N-vinylpyrrolidone | Increase | > 37 °C | |

| Poly(N-vinylcaprolactam) | Hydrophobic | Vinylacetate | Decrease | 21 °C |

Molecular Interactions Governing Phase Transitions (Hydrogen Bonding, Hydrophobic Hydration)

The phase transition of poly(this compound) systems in water is governed by a delicate and temperature-dependent balance between two primary types of molecular interactions: hydrogen bonding and hydrophobic interactions. researchgate.netmdpi.com

At temperatures below the LCST, the system is enthalpically driven. Water molecules act as hydrogen bond donors and readily form hydrogen bonds with the carbonyl and N-H groups of the amide moieties along the polymer chain. These polymer-water hydrogen bonds are energetically favorable and are responsible for the dissolution and hydration of the polymer, leading to a soluble, single-phase system. rsc.org

As the temperature of the solution increases, the entropy of the system becomes the dominant thermodynamic factor. The nonpolar butyl groups and the methacrylate (B99206) backbone of the polymer cannot form hydrogen bonds with water. Instead, they induce the surrounding water molecules to organize into ordered, cage-like "hydration shells." This ordering of water represents a state of low entropy. Upon heating, sufficient thermal energy is supplied to disrupt these ordered water structures, releasing the water molecules into the bulk solvent. This release causes a significant gain in the translational and rotational entropy of the water, which is thermodynamically favorable. This entropy gain drives the hydrophobic parts of the polymer chains to associate with each other, minimizing their contact with water. Consequently, polymer-polymer interactions become dominant over polymer-water interactions, leading to the collapse of the polymer chain and phase separation. mdpi.com

Reversible Coil-to-Globule Transitions

The macroscopic phase separation observed at the LCST is a direct consequence of a conformational change occurring at the molecular level, known as the coil-to-globule transition. mdpi.comrsc.org

Below the LCST, the polymer chains are well-hydrated and exist in a solvated, extended random coil conformation. In this state, the polymer chains are flexible and occupy a relatively large hydrodynamic volume within the solution due to the favorable interactions with surrounding water molecules.

As the temperature is raised to and beyond the LCST, the disruption of hydrogen bonds and the ascendancy of hydrophobic interactions cause the polymer chain to rapidly collapse upon itself. mdpi.com The chain transitions from its extended coil state to a compact, dehydrated, and globular conformation. This collapse is a cooperative process that minimizes the exposed surface area of the hydrophobic segments to the aqueous environment. These dehydrated globules then aggregate, leading to the turbidity and phase separation that macroscopically define the LCST. This transition is typically fully reversible; upon cooling the solution below the LCST, the polymer globules will rehydrate and uncoil, returning to their soluble random coil state. mdpi.com

Advanced Polymeric Architectures Incorporating N Butylmethacrylamide Units

Hydrogels Based on N-Butylmethacrylamide Copolymers

Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large amounts of water or biological fluids. ijpcbs.comnih.gov Copolymers incorporating this compound are of interest for creating hydrogels with tailored properties.

The swelling behavior of these hydrogels is significantly influenced by their composition. An increase in the proportion of hydrophobic NBMA units within the polymer network generally leads to a decrease in the swelling capacity of the hydrogel in aqueous solutions. itu.edu.tr This is because the butyl groups reduce the attractive interactions between water and the polymer segments. Some NBMA-containing copolymer hydrogels exhibit temperature-sensitive swelling, collapsing from a swollen state as the temperature is raised above a certain point. itu.edu.tr For instance, hydrogels with 40–60% of the related monomer N-tert-butylacrylamide (TBA) by mole exhibit a swelling–deswelling transition in water depending on the temperature. researchgate.net

The swelling process is driven by the repulsion of hydrophilic groups within the network and the osmotic pressure difference between the hydrogel and the external solution. sphinxsai.com The initial rate of swelling is typically fast and then slows as it approaches equilibrium.

The crosslinking density, which is the number of crosslinks per unit volume, is a critical parameter that dictates the structural integrity and swelling properties of the hydrogel. researchgate.netekb.eg It is controlled by the concentration of the crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), used during synthesis. researchgate.net

An increase in the concentration of the crosslinking agent leads to a higher crosslinking density. ekb.eg This, in turn, results in a more constrained network structure, which restricts the mobility of the polymer chains and reduces the equilibrium swelling ratio. ekb.eg Conversely, a lower crosslinking density allows for greater chain mobility and higher water uptake.

The composition of the network, specifically the ratio of this compound to other comonomers, also plays a crucial role. The incorporation of ionic comonomers can significantly increase the swelling capacity due to the osmotic pressure exerted by the counterions. itu.edu.tr The interplay between the hydrophobic nature of NBMA, the hydrophilicity of comonomers, and the crosslinking density allows for the fine-tuning of the hydrogel's properties for specific applications. The choice of crosslinker itself, including its chain length and hydrophobicity, can also influence the final swelling capacity of the hydrogel network. researchgate.net

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties This is an interactive table based on general findings in the literature. Specific values would vary based on the exact polymer system.

| Crosslinker Concentration | Crosslinking Density | Swelling Ratio | Mechanical Strength |

|---|---|---|---|

| Low | Low | High | Low |

| Medium | Medium | Medium | Medium |

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. Incorporating this compound into graft copolymers allows for the creation of materials with unique solution and solid-state properties.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing graft copolymers with well-defined architectures. rsc.orgdergipark.org.trrsc.org These techniques allow for precise control over molar mass, low dispersity, and the introduction of functional groups. rsc.org

The "grafting from" approach is a common strategy. In this method, a polymer backbone is first synthesized with initiator sites along its chain. Subsequently, the polymerization of the graft monomer, in this case, this compound, is initiated from these sites, leading to the growth of side chains.

For example, a poly(glycidyl methacrylate) backbone could be modified to introduce ATRP or RAFT initiating sites. The subsequent controlled polymerization of NBMA from these sites would yield a well-defined graft copolymer. The use of CRP ensures that the grafted chains have a controlled length and a narrow molecular weight distribution, which is crucial for predictable material properties. researchgate.net The choice of solvent is also critical; for instance, conducting the polymerization of hydrophobic monomers in an anti-solvent like methanol (B129727) has been shown to yield polymers with very low dispersities. rsc.org

Electrospun Scaffolds

Electrospinning is a technique used to produce polymer fibers with diameters ranging from nanometers to a few micrometers, forming non-woven mats or scaffolds. nih.gov These scaffolds have a high surface-area-to-volume ratio and a porous structure, making them suitable for applications such as tissue engineering. marmacs.org

The molecular weight and dispersity (a measure of the distribution of molecular masses in a given polymer sample) of the polymer used for electrospinning are critical parameters that significantly influence the morphology and properties of the resulting scaffold. mdpi.comnih.gov

A higher polymer molecular weight generally leads to a more viscous polymer solution. mdpi.comnih.gov This increased viscosity typically results in the formation of thicker electrospun fibers. mdpi.comnih.gov Studies on copolymers containing N-tert-butylacrylamide have shown that a higher molecular weight and dispersity can lead to thicker fibers. mdpi.com The viscosity of the solution plays a key role; a more viscous solution tends to form thicker and potentially more defective fibers, whereas a lower viscosity solution can promote the formation of thinner, smoother, and more uniform fibers. mdpi.com

Table 2: Influence of Polymer Molecular Weight on Electrospun Fiber Morphology This is an interactive table summarizing general trends.

| Polymer Molecular Weight | Solution Viscosity | Resulting Fiber Diameter |

|---|---|---|

| Low | Low | Thinner |

Electroforming Parameters and Scaffold Morphology

Electrospinning is a versatile technique used to produce nanofibrous scaffolds for applications such as tissue engineering. The morphology of these scaffolds—including fiber diameter, porosity, and alignment—is critically influenced by a range of electroforming (electrospinning) parameters. While specific studies detailing the electrospinning of this compound homopolymers are not extensively available, the fundamental principles governing the process are universal. The key parameters can be categorized into solution properties, process variables, and ambient conditions.

Solution Parameters: The concentration and viscosity of the polymer solution are paramount. Low concentrations may lead to the formation of beads instead of continuous fibers (a phenomenon known as "bead-on-string" morphology), while excessively high concentrations can inhibit the flow of the polymer solution through the spinneret. The choice of solvent affects solution viscosity, surface tension, and evaporation rate, all of which impact the final fiber structure.

Process Parameters: The applied voltage, flow rate, and the distance between the spinneret tip and the collector are crucial process variables. A higher voltage generally increases the electrostatic forces, leading to greater stretching of the polymer jet and resulting in thinner fibers. However, an overly high voltage can also lead to instability in the jet. The flow rate of the polymer solution must be balanced with the applied voltage; a high flow rate can result in thicker, beaded fibers as the solvent does not have sufficient time to evaporate before reaching the collector. The tip-to-collector distance also plays a role in fiber morphology by influencing the travel time and the strength of the electric field.

Ambient Parameters: Environmental factors such as temperature and humidity can affect solvent evaporation rates and the viscosity of the polymer solution, thereby influencing fiber characteristics.

The interplay of these parameters allows for the precise tailoring of scaffold architecture to meet the demands of specific applications.

Table 1: Influence of Electrospinning Parameters on Scaffold Morphology

| Parameter | Effect on Fiber Diameter | Other Morphological Effects |

|---|---|---|

| Polymer Concentration | Increases with higher concentration | Low concentration can cause beads; high concentration prevents spinning. |

| Applied Voltage | Generally decreases with higher voltage | Very high voltage can cause jet instability. |

| Flow Rate | Increases with higher flow rate | High flow rate can lead to beaded fibers and larger diameter. |

| Tip-to-Collector Distance | Can increase or decrease depending on interplay with voltage and evaporation time. | Affects fiber deposition area and uniformity. |

| Solvent Volatility | Higher volatility can lead to smaller diameters. | Influences surface morphology and pore formation. |

Nanogels and Microgels

Nanogels and microgels are crosslinked polymer networks swollen with a solvent, possessing dimensions on the nanometer and micrometer scale, respectively. These structures are of significant interest for applications in drug delivery and smart materials due to their high water content and tunable responsiveness to external stimuli like temperature or pH.

While specific research detailing the synthesis and properties of nanogels and microgels composed exclusively of this compound is limited in publicly available literature, the synthesis of such materials typically involves the free-radical crosslinking copolymerization of the monomer in a solution. The properties of the resulting gels, such as their swelling behavior and response to temperature, would be influenced by the hydrophobic n-butyl group.

Polymer Films

Polymer films incorporating n-butyl methacrylate (B99206) units are valued for their flexibility, durability, and hydrophobicity. This compound, as a monomer, is expected to impart similar characteristics to polymer films due to the presence of the n-butyl group. Polymers made from related monomers like n-butyl methacrylate exhibit excellent film-forming capabilities and good adhesion to a variety of substrates.

The incorporation of n-butyl methacrylate in copolymers is known to enhance properties such as weatherability, water resistance, and toughness. These attributes make such polymers suitable for use in paints, coatings, adhesives, and sealants. For example, in coating applications, these polymers contribute to the gloss, durability, and protective qualities of the finish. In adhesives, they can provide an excellent balance of tackiness and cohesion. While direct studies on poly(this compound) films are not detailed in the search results, the chemical structure suggests its potential use in applications where flexibility, water resistance, and durability are required.

Structure Property Relationships in Poly N Butylmethacrylamide and Its Copolymers

Influence of N-Butyl Substitution on Polymerization and Polymer Properties

The presence of the n-butyl group in N-Butylmethacrylamide (NBMA) significantly influences both its polymerization behavior and the ultimate properties of the resulting polymer, poly(this compound) (PNBMA). The bulky and hydrophobic nature of the n-butyl side chain introduces steric hindrance and alters the polarity of the monomer, which in turn affects the reactivity and the physical characteristics of the polymer.

In free-radical polymerization, the reactivity of methacrylate (B99206) monomers is generally lower than that of their corresponding acrylate (B77674) counterparts. This is attributed to the presence of the α-methyl group, which stabilizes the propagating radical and creates greater steric hindrance. gantrade.com Consequently, the propagation rates for methacrylates are lower. gantrade.com As a homopolymer, poly(n-butyl methacrylate) is utilized in adhesives and as a polymeric plasticizer for harder resins. gantrade.com When copolymerized, it finds applications in a wide range of products including water-borne industrial and architectural paints, coatings for textiles, paper, and leather, as well as in adhesives, sealants, and inks. gantrade.comgantrade.com

The n-butyl substitution imparts a unique combination of properties to the polymer. The homopolymer of n-BMA, poly(n-butyl methacrylate), has a glass transition temperature (Tg) near room temperature, specifically at +20°C. gantrade.comgantrade.com This Tg contributes to the flexibility and softness of the polymer at ambient conditions. The incorporation of n-BMA into copolymers can enhance properties such as flexibility, toughness, and durability without the need for external plasticizers. gantrade.com For instance, when copolymerized with methyl methacrylate (MMA), n-BMA improves the toughness and flexibility of the resulting polymethyl methacrylate (PMMA), which is inherently brittle. gantrade.com Furthermore, the n-butyl group contributes to increased moisture resistance and weatherability in exterior applications. gantrade.com

The properties of poly(n-butyl methacrylate) can be summarized in the following table:

| Property | Value/Description |

| Glass Transition Temperature (Tg) | +20 °C |

| Tensile Strength | Approximately 500 psi |

| Elongation | 300% and above |

| Key Attributes | Plasticizing effect, adhesion promotion, increased toughness and flexibility in copolymers, moisture resistance. |

Correlation between Monomer Feed Ratio and Copolymer Composition

In copolymerization, the composition of the resulting copolymer is directly related to the composition of the initial monomer feed and the relative reactivities of the comonomers. This relationship is described by the copolymerization equation, which utilizes monomer reactivity ratios (r1 and r2) to predict the instantaneous copolymer composition. The reactivity ratios indicate the preference of a propagating polymer chain ending in one monomer unit to add the same monomer (homopolymerization) or the other comonomer (copolymerization).

For the copolymerization of this compound (M1) with other monomers (M2), the reactivity ratios determine the incorporation of each monomer into the copolymer chain. For instance, in the copolymerization of n-butyl methacrylate (n-BMA) with N-(4-bromophenyl)-2-methacrylamide (BrPMAAm), the copolymer composition was determined by elemental analysis. researchgate.net The reactivity ratios were calculated using methods such as Fineman-Ross (FR), Kelen-Tüdös (KT), and extended Kelen-Tüdös (EKT). researchgate.net

A study on the copolymerization of methyl methacrylate (MMA) and n-butyl acrylate (BA) via atom transfer radical polymerization (ATRP) reported reactivity ratios of rMMA = 1.79 and rBA = 0.30. nsf.gov This indicates that the PMMA radical prefers to add another MMA monomer over a BA monomer, while the PBA radical also has a preference for adding an MMA monomer. nsf.gov This difference in reactivity leads to a gradient in the copolymer composition when the reaction is carried to high conversion from an equimolar initial feed. nsf.gov

The following table presents reactivity ratios for the copolymerization of n-butyl methacrylate (and its acrylate analogue, n-butyl acrylate) with various comonomers, illustrating the influence of monomer feed on copolymer composition.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method |

| n-Butyl acrylate (nBuA) | Methyl methacrylate (MMA) | - | - | Conventional and ATRP epa.gov |

| n-Butyl methacrylate (n-BMA) | N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) | - | - | Free radical solution polymerization researchgate.net |

| Methyl methacrylate (MMA) | N,N-dimethyl acrylamide (B121943) (DMA) | 2.36 | 0.33 | Nitroxide-mediated controlled radical polymerization (NMP) acs.org |

| Butyl Acrylate (BA) | Methyl Methacrylate (BMA) | 0.460 | 2.008 | Radical Copolymerization researchgate.net |

| Styrene (B11656) | 2-ethylhexyl acrylate (EHA) | 1.34 | 0.76 | Copper mediated controlled radical copolymerization frontiersin.org |

Relationship between Copolymer Composition and Thermoresponsive Behavior

The thermoresponsive behavior of polymers, particularly the Lower Critical Solution Temperature (LCST), can be precisely controlled by copolymerization. The LCST is the temperature above which a polymer solution undergoes a reversible phase transition from a soluble to an insoluble state. This behavior is governed by the balance of hydrophilic and hydrophobic interactions between the polymer and the solvent, typically water.

Conversely, copolymerization with more hydrophilic monomers can increase the LCST. kpi.ua This principle allows for the fine-tuning of the LCST to a desired temperature for specific applications by carefully selecting the comonomer and controlling the monomer feed ratio during polymerization.

The relationship between copolymer composition and LCST is often nearly linear, allowing for predictable control over the thermoresponsive behavior. researchgate.net The following table provides examples of how copolymer composition affects the LCST of thermoresponsive polymers.

| Copolymer System | Hydrophobic Comonomer | Effect on LCST |

| Poly(N-isopropylacrylamide-co-butyl methacrylate) | Butyl methacrylate | Decreases LCST biomaterials.org |

| Poly(N-isopropylacrylamide-co-acrylic acid) | - (hydrophilic comonomer) | Increases LCST biomaterials.org |

| Poly(N-isopropylacrylamide-co-N-hydroxymethyl acrylamide) | - (hydrophilic comonomer) | Increases LCST researchgate.net |

Impact of Polymer Architecture on Mechanical and Surface Characteristics

The incorporation of n-butyl methacrylate in copolymers is known to enhance mechanical properties. gantrade.com In triblock copolymers of poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate), the mechanical properties are significantly influenced by the polymerization method (ligated anionic polymerization vs. atom transfer radical polymerization), which affects the polydispersity of the polymer blocks. cmu.edu Differences in the microstructure of these copolymers lead to variations in storage modulus, viscosity, and stress-strain behavior. cmu.edu

Molecular dynamics simulations of poly(alkyl methacrylate)s have shown that the ester side-chains, including the n-butyl group in PnBMA, strongly segregate to the surface region and orient perpendicularly to the surface. nih.gov This surface segregation is most pronounced for PnBMA and influences the surface tension of the polymer. nih.gov The surface properties of copolymers can also be altered by the incorporation of specific monomers. For instance, in copolymers of methyl methacrylate, n-butyl acrylate, and a polyhedral oligomeric silsesquioxane (POSS) derivative, the presence of styryl-POSS was found to increase the interactions between the polymer and solvents, as well as the dispersive component of the surface free energy and the acidity of the polymer surface. nih.gov

The following table summarizes the impact of architectural features on the properties of poly(this compound) and its copolymers.

| Architectural Feature | Impact on Properties |

| Block Copolymer Microstructure | Affects dynamic mechanical properties, viscoelastic properties, and stress-strain behavior. cmu.edu |

| Side-Chain Segregation | The n-butyl side chains segregate to the surface, influencing surface tension and interfacial properties. nih.gov |

| Incorporation of Functional Comonomers | Can alter surface free energy and specific interactions at the polymer surface. nih.gov |

| Copolymerization with Harder Monomers | Enhances mechanical strength and tensile properties. gantrade.com |

Applications of Poly N Butylmethacrylamide and Its Copolymers in Advanced Materials

Biomedical Engineering Applications

The versatility of polymers derived from N-butylmethacrylamide has made them valuable materials in the biomedical field. Their ability to be tailored for specific interactions with biological systems has opened up new possibilities for creating sophisticated medical devices and therapeutic systems.

Cell Culture and Cell Detachment Platforms

Thermoresponsive polymers have emerged as a significant tool in cell culture, offering a method for gentle, enzyme-free cell detachment. nih.gov Poly(N-isopropylacrylamide) (PNIPAAm) is a well-known thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) around 32°C. mdpi.com Below this temperature, the polymer is hydrophilic and swells, while above it, the polymer becomes hydrophobic and collapses. rsc.org This property has been harnessed to create surfaces where cells can be cultured at 37°C and then detached by simply lowering the temperature, a technique known as "cell sheet engineering". mdpi.com

To fine-tune the LCST for specific applications, PNIPAAm can be copolymerized with other monomers. mdpi.com The copolymerization of N-isopropylacrylamide (NIPAAm) with hydrophobic monomers like n-butyl methacrylate (B99206) (BMA) has been shown to reduce the transition temperature of the resulting polymer. mdpi.com This allows for the modulation of cell adhesion and detachment at different temperatures.

One notable example is the use of a water-insoluble thermoresponsive polymer, poly(butyl methacrylate-block-N-isopropylacrylamide), for the culture of induced pluripotent stem (iPS) cells. nih.gov A coating of this block copolymer on standard polystyrene dishes, with a thickness of approximately 10-40 nm and a high poly(N-isopropylacrylamide) content, was found to be suitable for iPS cell detachment. nih.gov This system also enabled the selective detachment of iPS cells from cocultures with differentiated cells, achieving a purity of over 98%. nih.gov This demonstrates the potential for creating advanced cell culture platforms that allow for both mass culture and purification of specific cell types without the need for enzymatic treatments that can damage cells. nih.govnih.gov

Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue formation. Copolymers incorporating butylmethacrylamide derivatives have shown promise in this area.

A scaffold fabricated from poly(butyl methacrylate-co-methacrylic acid) (BMA-MAA) using an in situ polymerization solvent casting/particulate leaching technique exhibited high porosity (85-90%) and pore interconnectivity, with a pore size range of 100-650 µm. nih.govresearchgate.net When implanted subcutaneously in mice, these BMA-MAA scaffolds demonstrated a significant increase in angiogenesis (the formation of new blood vessels) within the tissue invading the scaffold pores compared to a control scaffold made of poly(butyl methacrylate) alone. nih.govresearchgate.net After 21 days, the capillary density in the BMA-MAA scaffolds was 56 ± 13/mm², compared to 32 ± 8/mm² for the control scaffolds. nih.govresearchgate.net This pro-angiogenic potential is a critical factor in the success of tissue-engineered constructs, as a vascular supply is necessary for nutrient and waste exchange.

Another innovative approach involves the use of injectable and self-assembling scaffolds. A novel material, poly(N-isopropylacrylamide-co-N-tert-butylacrylamide)-grafted hyaluronan [P(NIPAAm-co-NtBAAm)-g-HA], has been developed for cartilage tissue engineering. researchgate.net This copolymer has a lower critical solution temperature (LCST) approximately 3.6°C lower than that of the parent PNIPAAm-g-HA, allowing it to self-assemble into a hydrogel at body temperature. researchgate.net Studies showed that this hydrogel was not cytotoxic and supported the growth and chondrogenic differentiation of mesenchymal stem cells. researchgate.net The expression of cartilage-related genes, such as SOX9, was notably increased in cells embedded within this hydrogel, indicating its potential as an effective injectable scaffold for in situ cartilage repair. researchgate.net

Drug Delivery Systems

The stimuli-responsive nature of this compound-containing copolymers makes them attractive candidates for controlled drug delivery systems. These systems can be designed to release a therapeutic agent in response to a specific trigger, such as a change in temperature.

Temperature-responsive polymeric micelles have been prepared using block copolymers of poly(N-isopropylacrylamide-b-butylmethacrylate) (PIPAAm-PBMA). nih.gov In this system, the hydrophobic PBMA segments form the inner core of the micelle, which can be loaded with a drug like adriamycin. The outer shell is composed of the thermoresponsive PIPAAm chains. nih.gov At temperatures below the LCST (32.5°C), the hydrophilic PIPAAm shell stabilizes the micelle. nih.gov When the temperature is increased above the LCST, the PIPAAm shell becomes hydrophobic, leading to a structural change in the micelle and subsequent release of the encapsulated drug. nih.gov This on/off switching behavior in response to thermal fluctuations presents opportunities for targeted drug delivery in conjunction with localized hyperthermia treatments. nih.gov

Hydrogels are another important platform for drug delivery. sigmaaldrich.com The properties of PNIPAAm-based hydrogels can be modified by incorporating hydrophobic monomers. The addition of the hydrophobic N-tert-butylacrylamide (N-tBAAm) monomer to a PNIPAM polymer can alter its swelling behavior and drug release characteristics. sigmaaldrich.com Similarly, copolymers of poly(acrylamide-co-butyl methacrylate-co-acrylic acid) have been investigated for the controlled release of acetaminophen. researchgate.net The butyl methacrylate content in these hydrogels was varied to study its effect on the swelling and release kinetics at different pH and temperature conditions. researchgate.net

Biosensors

While the application of poly(this compound) specifically in biosensors is an emerging area, the principles of stimuli-responsive polymers suggest their potential utility. The ability of these polymers to change their physical properties in response to environmental cues can be harnessed to create sensing platforms. For instance, a change in temperature, pH, or the presence of a specific analyte could trigger a conformational change in the polymer, leading to a detectable signal, such as a change in optical properties or electrical conductivity. Copolymers that exhibit dynamic swelling behavior can be used in the design of intelligent biosensors. researchgate.net Further research is needed to fully explore the potential of this compound-based polymers in the development of novel biosensor technologies.

Antimicrobial Polymers